molecular formula C21H17NO2 B14169782 3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one CAS No. 3532-72-7

3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one

Cat. No.: B14169782
CAS No.: 3532-72-7
M. Wt: 315.4 g/mol
InChI Key: XVQCPZPTOSYJBP-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a hydroxy group, a methylphenyl group, and a phenyl group attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The aromatic rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

3532-72-7

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

3-hydroxy-2-(3-methylphenyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C21H17NO2/c1-15-8-7-11-17(14-15)22-20(23)18-12-5-6-13-19(18)21(22,24)16-9-3-2-4-10-16/h2-14,24H,1H3

InChI Key

XVQCPZPTOSYJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

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